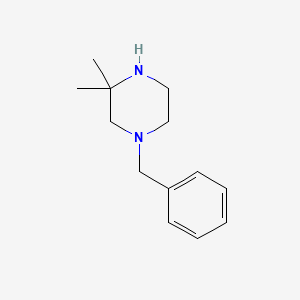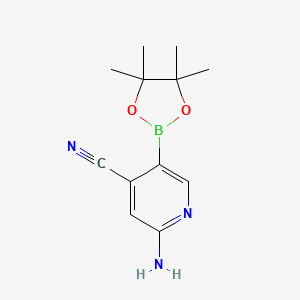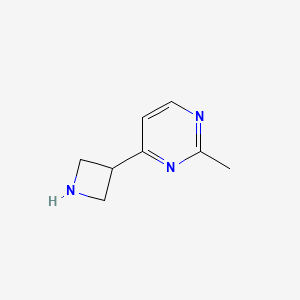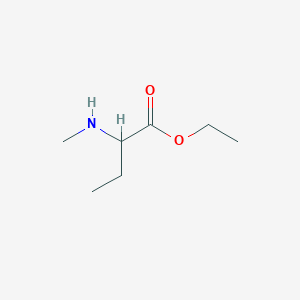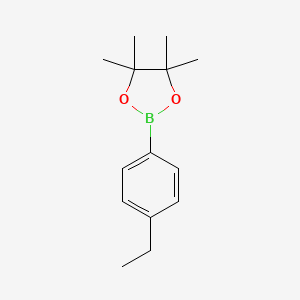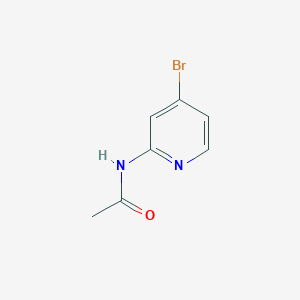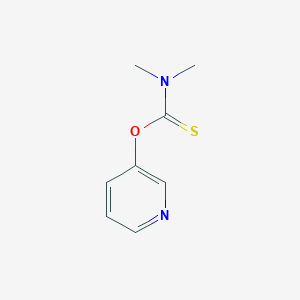
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1323441-05-9 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a powder that is stored at room temperature . Its melting point ranges from 169 to 171 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Serotonin Receptor Modulation
Benzothiophene derivatives have been studied for their affinity towards 5-HT1A serotonin receptors . The structural modifications in these compounds, such as the incorporation of the pyrazole ring, can influence their binding affinity and selectivity towards these receptors. This has implications for the development of new antidepressants and anxiolytics.
Drug Design: Antimicrobial Agents
The benzothiophene core is a common feature in many antimicrobial agents . The addition of a pyrazole ring could potentially enhance the antimicrobial properties of these compounds, making them suitable candidates for drug design against resistant strains of bacteria and fungi.
Pharmacology: Anti-inflammatory Applications
Compounds featuring benzothiophene are known for their anti-inflammatory properties . The pyrazole moiety, being a bioisostere for the amide group, could be utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with improved pharmacokinetic profiles.
Biochemistry: Enzyme Inhibition
In biochemistry, the ability to modulate enzyme activity is crucial. Benzothiophene derivatives can interact with various enzymes, potentially inhibiting their activity . The pyrazole component could be tailored to increase the specificity and potency of enzyme inhibitors.
Organic Synthesis: Building Blocks
The compound can serve as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the synthesis of complex molecules for further biological evaluation .
Molecular Biology: Protein-Ligand Interactions
Molecular docking studies often use benzothiophene derivatives to understand protein-ligand interactions . The pyrazole ring could provide additional points of interaction, aiding in the discovery of novel binding motifs.
Neuroprotective Agents: Treatment of Neurodegenerative Diseases
Benzothiophene compounds have shown potential in the treatment of neurodegenerative diseases due to their neuroprotective activities . Pyrazole derivatives could be investigated for their efficacy in protecting neuronal cells against oxidative stress and apoptosis.
Antioxidant Properties: Cellular Protection
Antioxidants play a vital role in protecting cells from oxidative damage. The benzothiophene moiety has demonstrated antioxidant capabilities , and its combination with a pyrazole ring might lead to compounds with enhanced antioxidant properties, useful in various therapeutic contexts.
Propiedades
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYTDMBPRZSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





